Head-to-Head h15-LOX-2 Inhibitory Potency: Compound 107 vs. Congeneric Compounds 105 and 106 in the Same Patent Series
In the US20240317691 patent series, Compound 107 (this compound) exhibited an h15-LOX-2 IC50 of 870 nM, making it 2.6-fold less potent than Compound 105 (IC50 340 nM) and 1.6-fold less potent than Compound 106 (IC50 530 nM) under identical cell-free enzymatic assay conditions [1]. This direct head-to-head comparison within a single congeneric series provides the most reliable potency ranking for procurement decisions.
| Evidence Dimension | Inhibitory potency against recombinant h15-LOX-2 |
|---|---|
| Target Compound Data | IC50 = 870 nM (0.87 μM) |
| Comparator Or Baseline | Compound 105 IC50 = 340 nM; Compound 106 IC50 = 530 nM |
| Quantified Difference | 2.6-fold less potent than Compound 105; 1.6-fold less potent than Compound 106 |
| Conditions | Cell-free enzymatic assay; arachidonic acid substrate; UV/Vis spectrophotometric detection; ≥5 inhibitor concentrations; 2 mL reaction volume |
Why This Matters
This potency ranking is essential for selecting the appropriate tool compound concentration range for cellular or in vivo experiments, as a 2.6-fold difference in IC50 can translate into substantially different target engagement profiles.
- [1] Holman TR, Tsai WC, Jacobson M. Compounds for Modulating Epithelial 15-(S)-Lipoxygenase-2 and Methods of Use for Same. US Patent US20240317691A1, 2024. View Source
